

# A Comparative Analysis of the Metabolic Effects of SR1078 and T0901317

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR1078   |           |
| Cat. No.:            | B1681099 | Get Quote |

In the landscape of metabolic research, the nuclear receptors offer promising targets for therapeutic intervention. This guide provides a detailed comparison of the metabolic effects of two synthetic ligands: **SR1078**, a selective Retinoic acid receptor-related Orphan Receptor  $\alpha/\gamma$  (ROR $\alpha/\gamma$ ) agonist, and T0901317, a potent Liver X Receptor (LXR) agonist that also exhibits activity at the Farnesoid X Receptor (FXR) and as an inverse agonist at ROR $\alpha/\gamma$ . This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development.

### **Overview of SR1078 and T0901317**

**SR1078** is a synthetic agonist that selectively targets RORα and RORγ, nuclear receptors known to play significant roles in regulating metabolism and immune function.[1][2] By activating these receptors, **SR1078** stimulates the transcription of ROR target genes involved in metabolic control.[3][4]

T0901317 is a widely studied LXR agonist, activating both LXR $\alpha$  and LXR $\beta$  isoforms.[5] LXRs are key regulators of cholesterol, lipid, and glucose homeostasis.[6][7] However, the pharmacological profile of T0901317 is complex, as it also activates FXR and can act as an inverse agonist on ROR $\alpha$  and ROR $\gamma$ , leading to a broad and sometimes contradictory range of metabolic effects.[8]

## **Comparative Metabolic Effects**



While direct comparative studies are limited, the available data from various preclinical studies allow for a comprehensive assessment of their individual metabolic effects.

## **Lipid Metabolism**

A significant divergence in the effects of **SR1078** and T0901317 is observed in lipid metabolism. Activation of LXR by T0901317 is well-documented to induce hyperlipidemia and hepatic steatosis (fatty liver).[7][9][10] This is primarily due to the LXR-mediated upregulation of lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).[6][7] In contrast, the metabolic profile of **SR1078**, through its activation of ROR $\alpha/\gamma$ , suggests a different impact on lipid homeostasis, though extensive in vivo lipidomic data is not as readily available.

| Parameter                                                       | SR1078                                                 | T0901317                                                                                       | References  |
|-----------------------------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------|
| Plasma Triglycerides                                            | Data not extensively reported in available literature. | Markedly increased.                                                                            | [9][11][12] |
| Plasma Cholesterol                                              | Data not extensively reported in available literature. | Increased (total<br>cholesterol, LDL-c),<br>though some studies<br>report increased HDL-<br>c. | [9][11]     |
| Hepatic Triglycerides                                           | Data not extensively reported in available literature. | Significantly increased, leading to hepatic steatosis.                                         | [6][7]      |
| Lipogenic Gene<br>Expression (e.g.,<br>SREBP-1c, FASN,<br>SCD1) | Not reported to increase.                              | Markedly upregulated.                                                                          | [6][7][11]  |
| Cholesterol Efflux<br>Genes (e.g., ABCA1,<br>ABCG1)             | Not a primary target.                                  | Upregulated,<br>promoting reverse<br>cholesterol transport.                                    | [11][13]    |



### **Glucose Metabolism**

Both compounds have been shown to influence glucose homeostasis, albeit through different mechanisms. T0901317 has demonstrated the ability to improve insulin sensitivity and lower blood glucose levels in rodent models of diabetes.[11][14][15] This is attributed in part to the LXR-mediated inhibition of hepatic gluconeogenesis through the suppression of genes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[14][16] SR1078, by activating RORα/γ, has also been shown to increase the expression of G6Pase and Fibroblast Growth Factor 21 (FGF21), both of which are implicated in the regulation of glucose and energy metabolism.[3][4]

| Parameter                                                   | SR1078                                                                                                                          | T0901317                                                         | References     |
|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|----------------|
| Blood Glucose                                               | May influence through ROR targets, but direct blood glucose lowering effects are not as extensively documented as for T0901317. | Decreased in diabetic rodent models.                             | [14][15][17]   |
| Insulin Sensitivity                                         | Potential for improvement via ROR activation, but less characterized.                                                           | Improved in rodent models of insulin resistance.                 | [14][15][18]   |
| Hepatic Gluconeogenic Gene Expression (e.g., PEPCK, G6Pase) | Increased G6Pase expression observed.                                                                                           | Decreased expression, leading to reduced hepatic glucose output. | [3][4][14][16] |

### **Signaling Pathways**

The distinct metabolic outcomes of **SR1078** and T0901317 can be attributed to the different signaling pathways they modulate.

### **SR1078** Signaling Pathway



**SR1078** selectively activates RORα and RORγ. Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. Key metabolic target genes include G6Pase and FGF21.



Click to download full resolution via product page

Caption: SR1078 signaling pathway.

### **T0901317 Signaling Pathways**



T0901317 primarily acts as an agonist for LXRα and LXRβ. Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in cholesterol efflux (ABCA1, ABCG1) and lipogenesis (SREBP-1c), and the downregulation of gluconeogenic genes. T0901317 also activates FXR, further influencing bile acid and lipid metabolism.



Click to download full resolution via product page

Caption: T0901317 signaling pathways.



# Experimental Protocols In Vivo Mouse Studies with SR1078

- Animal Model: Male C57BL/6 mice.
- Compound Administration: SR1078 administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[14]
- Treatment Duration: Acute treatment, with tissues harvested 2 hours post-injection for gene expression analysis.[14]
- Key Analyses:
  - Pharmacokinetic analysis of plasma SR1078 concentrations over time.[14]
  - Quantitative real-time PCR (qPCR) analysis of hepatic mRNA levels of G6Pase and FGF21.[14]

### In Vivo Rodent Studies with T0901317

- Animal Models:
  - Male Wistar rats on low-fat or high-fat diets.[11][12]
  - Male C57BL/6 mice on a high-fat diet.[3][18]
  - Apolipoprotein E knockout (ApoE-/-) mice on a low-fat diet.[19]
- · Compound Administration:
  - Oral gavage at 10 mg/kg/day for 7 days in rats.[11][12]
  - Intraperitoneal (i.p.) injection at 50 mg/kg twice weekly for 10 weeks in mice.[3][18]
  - Dietary supplementation of 10 mg/kg/day for 8 weeks in ApoE-/- mice.[19]
- · Key Analyses:



- Measurement of plasma glucose, triglycerides, and cholesterol levels.[11][12]
- Assessment of hepatic lipid accumulation via histology and triglyceride quantification.[17]
   [19]
- qPCR analysis of hepatic and adipose tissue gene expression (e.g., SREBP-1c, FASN, SCD1, ABCA1, ABCG1).[11][19]
- Glucose and insulin tolerance tests.[18]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis -PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoic acid-related orphan receptors α and γ: key regulators of lipid/glucose metabolism, inflammation, and insulin sensitivity [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Liver X receptor Wikipedia [en.wikipedia.org]
- 8. Oxidative stress and Liver X Receptor agonist induce hepatocellular carcinoma in Non-alcoholic steatohepatitis model PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 11. Nuclear Receptor RORα/y: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORy, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. REV-ERB and ROR nuclear receptors as drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Direct Comparison of Metabolic Responses to High-Fat Diet in C57BL/6J and C57BL/6NJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol suppresses T0901317-induced hepatic fat accumulation in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR—/— mice PMC [pmc.ncbi.nlm.nih.gov]
- 19. n-3 Fatty acids ameliorate hepatic steatosis and dysfunction after LXR agonist ingestion in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Metabolic Effects of SR1078 and T0901317]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681099#comparing-the-metabolic-effects-of-sr1078-and-t0901317]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com